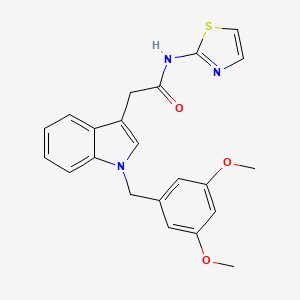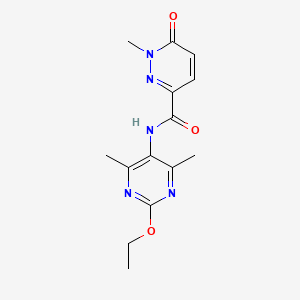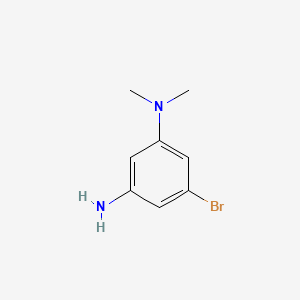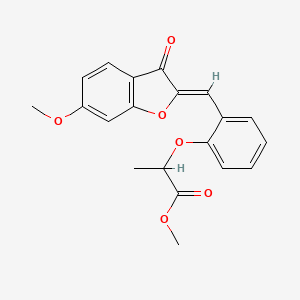
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that has shown promise in the treatment of various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting specific kinases that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. This compound works by suppressing the immune system, which helps to reduce inflammation and prevent damage to the body's tissues.
Mecanismo De Acción
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a kinase inhibitor that works by blocking specific enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme that is involved in the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, this compound has been extensively studied in preclinical models, which makes it a valuable tool for researchers. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a kinase inhibitor, which means that it may have off-target effects on other enzymes. Additionally, this compound is not currently approved for clinical use, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide. One area of research is the development of more potent and selective kinase inhibitors that can target specific types of cancer cells. Additionally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the safety and efficacy of this compound in clinical trials, which will ultimately determine its potential applications in the treatment of cancer and autoimmune disorders.
Conclusion:
In conclusion, this compound is a kinase inhibitor that has shown promise in the treatment of various diseases, including cancer and autoimmune disorders. Its synthesis method has been optimized to achieve high yields and purity. This compound works by inhibiting specific kinases that are involved in the growth and proliferation of cancer cells. It has several biochemical and physiological effects and has a favorable safety profile. While there are some limitations to using this compound in lab experiments, there are several future directions for its study. Ultimately, the ongoing research into this compound will determine its potential applications in the treatment of cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide involves several steps. The first step is the synthesis of 3,5-dimethoxybenzyl bromide, which is then used to synthesize the intermediate compound 1-(3,5-dimethoxybenzyl)-1H-indole-3-carbaldehyde. The final step involves the reaction of the intermediate compound with thiazol-2-ylamine and acetic anhydride to produce this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-17-9-15(10-18(12-17)28-2)13-25-14-16(19-5-3-4-6-20(19)25)11-21(26)24-22-23-7-8-29-22/h3-10,12,14H,11,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOXMQHBILFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
